molecular formula C13H9NO3 B14420917 1-nitro-9H-fluoren-9-ol CAS No. 82322-45-0

1-nitro-9H-fluoren-9-ol

Cat. No.: B14420917
CAS No.: 82322-45-0
M. Wt: 227.21 g/mol
InChI Key: DXPVZIICPMLZMX-UHFFFAOYSA-N
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Description

1-Nitro-9H-fluoren-9-ol is a chemical compound that belongs to the class of nitrofluorenols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-9H-fluoren-9-ol can be synthesized through several methods. One common approach involves the nitration of 9H-fluoren-9-ol. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the fluorene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of 1-amino-9H-fluoren-9-ol.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

1-Nitro-9H-fluoren-9-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-9H-fluoren-9-ol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s lipophilicity allows it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    9H-Fluoren-9-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    9-Nitrofluorene: Lacks the hydroxyl group, affecting its solubility and reactivity.

    1-Amino-9H-fluoren-9-ol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: 1-Nitro-9H-fluoren-9-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

82322-45-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

1-nitro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9NO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H

InChI Key

DXPVZIICPMLZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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